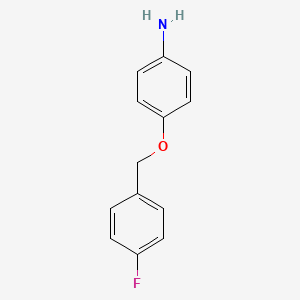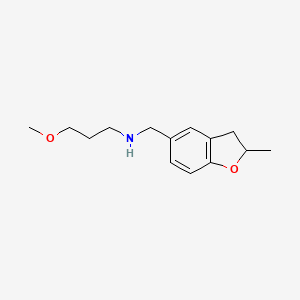![molecular formula C12H12N2O3 B1309819 [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid CAS No. 957490-48-1](/img/structure/B1309819.png)
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid” are not fully detailed in the available sources. The molecular formula is C12H12N2O3 and the molecular weight is 232.24 . For more specific properties such as melting point, boiling point, and solubility, it would be best to refer to a specialized chemical database.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Antimicrobial Activity : A series of derivatives was synthesized, showcasing good antimicrobial activity, with compounds containing the methoxy group demonstrating particularly high activity (Kumar et al., 2012).
- Structural Analysis : The structure of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid derivatives was confirmed through analytical and spectral data, highlighting the significance of their molecular arrangement for biological activity (Baumer et al., 2004).
Antimicrobial and Antiviral Activities
- In Vitro Antiviral Activity : Certain phenoxy acetic acid derived pyrazolines, synthesized through specific reactions, were tested for in vitro cytotoxicity and antiviral activity, although none showed specific antiviral activity at significant levels (Yar et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Pyrazoline derivatives have been studied for their potential in enhancing the corrosion resistance of mild steel in hydrochloric acid, showing high inhibition efficiency through physical and chemical adsorption on the metal surface. The adsorption follows Langmuir's adsorption model, suggesting a strong interaction between the inhibitor and the metal surface (Lgaz et al., 2020).
Miscellaneous Applications
- Antioxidant Activity : Some synthesized pyrazoline analogues showed significant antioxidant activity, providing a foundation for further exploration in pharmacological contexts (Jasril et al., 2019).
- Anticancer and Antifungal Activities : Novel pyrazoline derivatives were synthesized and evaluated for their anticancer and antifungal activities, suggesting potential as lead compounds for the development of new therapeutic agents (Havrylyuk et al., 2013).
properties
IUPAC Name |
2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNSEPTHUTCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
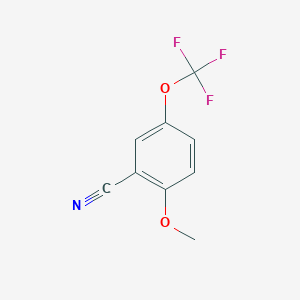
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
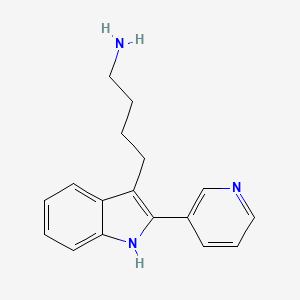
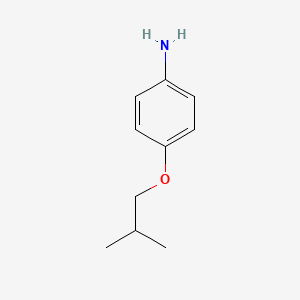
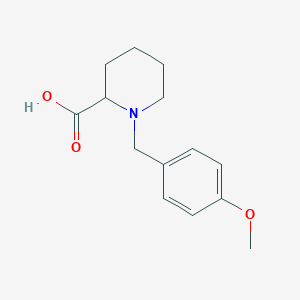
![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)
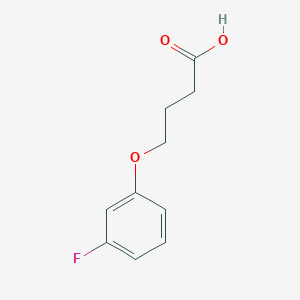
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
